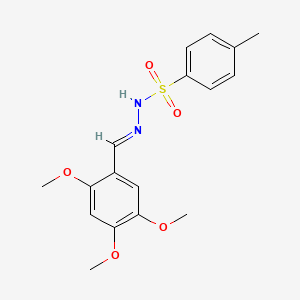
4-methyl-N'-(2,4,5-trimethoxybenzylidene)benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The synthesis, structure, and properties of benzylidene-benzenesulfonohydrazide derivatives, including those with specific substitutions such as methyl and trimethoxy groups, have been extensively studied. These compounds are known for their diverse chemical behaviors and structural features, which can be tailored by varying the substituents on the benzene ring.
Synthesis Analysis
The synthesis of benzylidene-benzenesulfonohydrazide derivatives typically involves the condensation of benzenesulfonohydrazide with various substituted benzaldehydes. This reaction can yield a wide range of compounds with differing substituents, which significantly affect their chemical and physical properties. For instance, the synthesis of (E)-N′-(benzylidene)-4-chlorobenzenesulfonohydrazide and its derivatives has been reported, showcasing the effect of methyl substitution on the benzylidene ring (Salian, Foro, & Gowda, 2018).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various analytical techniques such as X-ray crystallography, FT-IR, NMR, and UV-Vis spectroscopy. These methods provide detailed information on the crystal structure, bonding, and electronic properties. For example, studies have detailed the crystal structures and Hirshfeld surface analysis of related compounds, highlighting the impact of substitutions on structural parameters and supramolecular features (Salian, Foro, & Gowda, 2018).
Chemical Reactions and Properties
Benzylidene-benzenesulfonohydrazide derivatives undergo various chemical reactions, reflecting their reactivity towards different reagents and conditions. The presence of the sulfonohydrazide and benzylidene moieties allows for a range of chemical transformations, including cyclization reactions, nucleophilic additions, and electrophilic substitutions. The synthesis and bioactivity studies of related compounds indicate the potential for cytotoxic activities and enzyme inhibition, highlighting their chemical reactivity and interaction with biological targets (Gul et al., 2016).
Physical Properties Analysis
The physical properties of these derivatives, such as solubility, melting points, and crystallinity, are influenced by the nature and position of the substituents on the benzylidene ring. For example, the synthesis and characterization of specific sulfonamide compounds provide insights into their crystalline structure and physical properties, which are crucial for understanding their stability and suitability for various applications (Ceylan et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential biological activity, are directly related to the molecular structure of these compounds. Studies on their synthesis, structural characterization, and bioactivity assessments reveal significant insights into their chemical behavior and interactions. For instance, the introduction of specific substituents like the 3,4,5-trimethoxy group can enhance their cytotoxic activities and enzyme inhibition potential, demonstrating the tunability of their chemical properties through structural modifications (Gul et al., 2016).
Eigenschaften
IUPAC Name |
4-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-12-5-7-14(8-6-12)25(20,21)19-18-11-13-9-16(23-3)17(24-4)10-15(13)22-2/h5-11,19H,1-4H3/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBVPXYDPMLIKK-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-dihydro-1-benzofuran-7-yl[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5606996.png)
![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5607000.png)

![5-[(4-benzyl-1-piperazinyl)sulfonyl]-2-methoxybenzamide](/img/structure/B5607016.png)
![6-chloro-N-[5-(2-morpholin-4-ylethyl)-1,3,5-triazinan-2-ylidene]-4-phenylquinazolin-2-amine](/img/structure/B5607029.png)
![9-(5-fluoro-2-methylbenzyl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5607035.png)
![(3aR*,9bR*)-2-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5607042.png)
![2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5607049.png)

![3-(3-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5607071.png)
![3-(3-methoxyphenyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5607072.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-8-methoxychromane-3-carboxamide](/img/structure/B5607085.png)
![N,N'-[(3-methyl-1,2-diaziridinediyl)di-2,1-ethanediyl]diacetamide](/img/structure/B5607091.png)